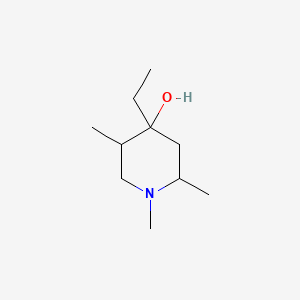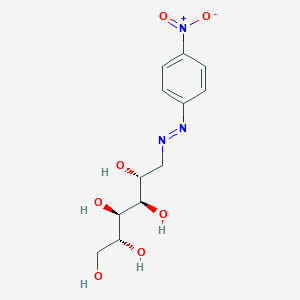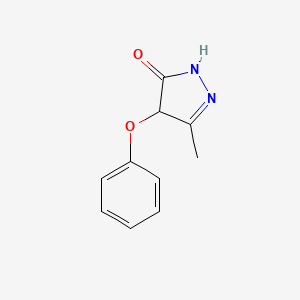
Piperazine, 1-(2-(2-(diphenylmethoxy)ethoxy)ethyl)-2,4,5-trimethyl-, dihydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-(2-(diphenylmethoxy)ethoxy)ethyl)-2,4,5-trimethyl-, dihydrochloride, (E)- is a complex organic compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is notable for its unique structure, which includes a piperazine ring substituted with diphenylmethoxy and ethoxy groups, as well as trimethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several key steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the use of high-purity reagents and optimized reaction conditions to ensure high yields and purity. For instance, the preparation of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves reacting piperazine and piperazine dihydrochloride in a solvent, followed by further reactions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine derivatives can undergo various types of chemical reactions, including:
Oxidation: Piperazine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives to their corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine derivatives include sulfonium salts, bromides, and various oxidizing and reducing agents. Reaction conditions often involve the use of bases like DBU and solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of protected 1,2-diamines with sulfonium salts can yield chiral piperazines .
Aplicaciones Científicas De Investigación
Piperazine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Employed in the development of pharmaceuticals, including antipsychotics and antihistamines.
Industry: Utilized in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets and pathways. For example, some piperazine derivatives act as receptor modulators, binding to and modulating the activity of neurotransmitter receptors in the brain. Others may inhibit enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Piperazine, 1-(2-(2-(diphenylmethoxy)ethoxy)ethyl)-2,4,5-trimethyl-, dihydrochloride, (E)- can be compared with other piperazine derivatives such as:
Trimetazidine: Used as an anti-anginal medication.
Ranolazine: Employed in the treatment of chronic angina.
Quetiapine: An antipsychotic used to treat schizophrenia and bipolar disorder
These compounds share the piperazine core structure but differ in their specific substituents and pharmacological activities, highlighting the versatility and importance of piperazine derivatives in various fields.
Propiedades
Número CAS |
10140-09-7 |
|---|---|
Fórmula molecular |
C24H36Cl2N2O2 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
(2R,5S)-1-[2-(2-benzhydryloxyethoxy)ethyl]-2,4,5-trimethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C24H34N2O2.2ClH/c1-20-19-26(21(2)18-25(20)3)14-15-27-16-17-28-24(22-10-6-4-7-11-22)23-12-8-5-9-13-23;;/h4-13,20-21,24H,14-19H2,1-3H3;2*1H/t20-,21+;;/m0../s1 |
Clave InChI |
NKRBUMCSFSXZNY-DDZPGPNZSA-N |
SMILES isomérico |
C[C@@H]1CN([C@H](CN1CCOCCOC(C2=CC=CC=C2)C3=CC=CC=C3)C)C.Cl.Cl |
SMILES canónico |
CC1CN(C(CN1CCOCCOC(C2=CC=CC=C2)C3=CC=CC=C3)C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14155703.png)

![butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14155715.png)
![2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-](/img/structure/B14155718.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14155722.png)


![(8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14155731.png)
![2,2'-[(Methylimino)dimethanediyl]bis(4-methylphenol)](/img/structure/B14155738.png)


![2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14155763.png)
